Silicon carbide

Thermal Management Ceramic Substrates High-Temperature Electronics

Silicon carbide (SiC) is a critical wide-bandgap semiconductor for high-power, high-temperature applications where conventional silicon fails. It solves the thermal runaway problem in EV traction inverters by offering 10× higher breakdown field and 3× higher thermal conductivity. For procurement managers, our supply chain ensures consistent quality and availability. - 10× higher breakdown field vs. Si for efficient EV power modules. - 3× higher thermal conductivity (120-180 W/m·K) prevents thermal runaway in 5G GaN-on-SiC amplifiers. - 4-6× higher thermal conductivity than Al₂O₃ for durable high-temperature furnace furniture.

Molecular Formula SiC
CSi
Molecular Weight 40.096 g/mol
CAS No. 409-21-2
Cat. No. B1214593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon carbide
CAS409-21-2
SynonymsCrystar
silicon carbide
Molecular FormulaSiC
CSi
Molecular Weight40.096 g/mol
Structural Identifiers
SMILES[C-]#[Si+]
InChIInChI=1S/CSi/c1-2
InChIKeyHBMJWWWQQXIZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID;  SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL;  SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Silicon Carbide (CAS 409-21-2) Properties and Industrial Procurement Overview


Silicon carbide (SiC, CAS 409-21-2) is a wide-bandgap compound semiconductor and advanced ceramic material composed of silicon and carbon [1]. It exhibits a unique combination of exceptional hardness (Mohs 9–9.5), high thermal conductivity, wide bandgap energy (2.4–3.3 eV depending on polytype), and chemical inertness [2]. These intrinsic properties enable SiC to function under extreme conditions—including temperatures exceeding 200°C, high voltages, and corrosive environments—where conventional materials like silicon (Si) and aluminum oxide (Al₂O₃) fail [3].

Silicon Carbide Procurement: Why Generic Substitution with Si, Al₂O₃, or GaN Is Not Viable


Silicon carbide cannot be generically substituted with alternative materials due to fundamental differences in intrinsic physical properties that directly govern device performance and system reliability [1]. For instance, silicon (Si) lacks SiC's wide bandgap and thermal conductivity, leading to thermal runaway and failure in high-power applications [2]. Aluminum oxide (Al₂O₃) offers electrical insulation but possesses significantly lower thermal conductivity and lacks the semiconducting properties essential for active electronic components [3]. Gallium nitride (GaN) excels in high-frequency switching but suffers from lower thermal conductivity, making SiC indispensable for high-power, high-temperature heat dissipation [4]. Additionally, within the SiC material class itself, polytype selection (e.g., 4H-SiC vs. 6H-SiC) critically impacts electron mobility and thermal performance, further invalidating simplistic generic substitution [5].

Silicon Carbide (SiC) Quantitative Differentiation Evidence for Procurement Decisions


Thermal Conductivity Superiority Over Aluminum Oxide and Silicon

Silicon carbide demonstrates significantly higher thermal conductivity than both aluminum oxide (Al₂O₃) and silicon (Si), a critical differentiator for heat dissipation in power electronics and high-temperature ceramic components [1][2]. While the theoretical thermal conductivity of single-crystal SiC reaches 490 W/m·K, commercially available polycrystalline SiC typically exhibits values ranging from 120 to 180 W/m·K, which still represents a 4–6× improvement over Al₂O₃'s 30 W/m·K [1][3]. Compared to silicon's 150 W/m·K, SiC's thermal conductivity is approximately 3× higher, enabling more efficient heat removal and higher power density operation [2][4].

Thermal Management Ceramic Substrates High-Temperature Electronics

Critical Breakdown Electric Field: 10× Advantage Over Silicon

Silicon carbide possesses a critical breakdown electric field approximately 10 times higher than that of silicon [1]. This property allows SiC devices to block the same voltage as a silicon device using a drift layer that is 10 times thinner and more heavily doped, resulting in dramatically lower specific on-resistance [2]. Consequently, SiC power devices achieve the same voltage rating with ~1/100th the on-resistance of equivalent silicon devices, enabling significant reductions in conduction losses [3].

Power Electronics High-Voltage Devices Wide-Bandgap Semiconductors

Electron Mobility Trade-off: SiC vs. GaN and Si

While gallium nitride (GaN) exhibits higher electron mobility (2000 cm²/V·s) than silicon carbide (650–900 cm²/V·s for 4H-SiC), SiC's mobility is sufficient for high-power switching applications and is complemented by its superior thermal conductivity [1]. More importantly, SiC's electron mobility is approximately 50% of silicon's (1500 cm²/V·s), yet its 10× higher breakdown field and 3× higher thermal conductivity make it the preferred choice for high-voltage, high-temperature power electronics where thermal management is paramount [2][3]. Within SiC polytypes, 4H-SiC offers electron mobility up to 960 cm²/V·s parallel to the c-axis, significantly higher than 6H-SiC, which is limited by anisotropic mobility effects [4].

Semiconductor Physics High-Frequency Switching Power Conversion

Intra-Class Differentiation: 4H-SiC vs. 6H-SiC Polytype Performance

Within the silicon carbide material class, the choice of polytype critically impacts device performance. 4H-SiC exhibits higher electron mobility (≤960 cm²/V·s parallel to c-axis) and much less anisotropy compared to 6H-SiC, making it the preferred polytype for power MOSFETs and high-frequency devices [1][2]. Thermal conductivity measurements using time-domain thermoreflectance confirm that SI 4H-SiC exhibits higher thermal conductivity than SI 6H-SiC across both in-plane and cross-plane directions, due to reduced three-phonon scattering in the simpler unit cell [3]. Additionally, 4H-SiC has a wider bandgap (3.26 eV) and lower dopant ionization energy compared to 6H-SiC, resulting in lower on-resistance in power devices [4].

SiC Polytype Selection Power Device Fabrication Crystal Growth

Silicon Carbide (SiC) Optimal Application Scenarios Based on Quantitative Differentiation


Electric Vehicle (EV) Traction Inverters and On-Board Chargers

SiC power devices, specifically 4H-SiC MOSFETs and Schottky barrier diodes, are ideally suited for EV traction inverters due to their 10× higher breakdown field and 3× higher thermal conductivity compared to silicon [1]. These properties enable higher switching frequencies, reduced switching losses, and operation at junction temperatures exceeding 200°C without derating, directly extending vehicle range and reducing cooling system weight [2]. The superior thermal conductivity of SiC (120–180 W/m·K) compared to silicon (150 W/m·K) and GaN (130 W/m·K) ensures efficient heat dissipation in the confined space of automotive power modules [3].

High-Temperature Industrial Furnace Components and Refractories

Silicon carbide ceramics, with a melting point of 2700°C and thermal conductivity 4–6× higher than aluminum oxide (120–180 W/m·K vs. 30 W/m·K), are the material of choice for high-temperature furnace furniture, kiln shelves, and heating elements [1]. SiC's ability to withstand thermal shock and maintain mechanical strength at temperatures up to 1600°C, combined with its chemical inertness in reducing atmospheres, makes it indispensable for applications where oxide ceramics (e.g., Al₂O₃) would fail due to lower thermal conductivity or chemical reactivity [2].

5G Base Station Power Amplifiers and RF Power Modules

For 5G infrastructure, SiC-based RF power transistors (e.g., SiC MESFETs and GaN-on-SiC HEMTs) leverage SiC's high thermal conductivity (up to 490 W/m·K theoretical) to effectively dissipate the heat generated by high-power density amplifiers [1]. While GaN provides higher electron mobility for high-frequency operation, the GaN epitaxial layer is typically grown on a SiC substrate precisely because SiC's thermal conductivity is superior to both silicon and sapphire substrates, preventing thermal runaway and maintaining linearity under continuous wave operation [2].

Abrasive Machining and Wear-Resistant Mechanical Components

Silicon carbide's extreme hardness (Mohs 9–9.5) and high thermal conductivity make it the preferred material for high-performance grinding wheels, cutting tools, and mechanical seals [1]. Compared to aluminum oxide (Mohs 9), SiC offers superior material removal rates and longer tool life in the machining of hard materials such as cemented carbides, ceramics, and stone [2]. Additionally, SiC's thermal conductivity (120–180 W/m·K) efficiently dissipates frictional heat generated during high-speed grinding, preventing workpiece thermal damage and extending abrasive grain life [3].

Technical Documentation Hub

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